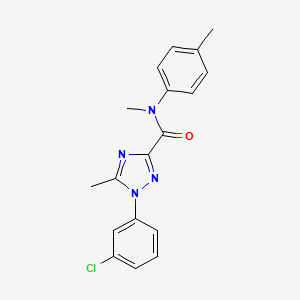![molecular formula C8H3BrN2S B13365009 5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
5-Bromobenzo[d]thiazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a bromine atom and a cyano group attached to a benzothiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of both electron-withdrawing groups (bromine and cyano) makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]thiazole-4-carbonitrile typically involves the cyanation of 4-bromobenzo[d]thiazole. One common method includes the reaction of 4-bromobenzo[d]thiazole with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures . This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a cyano group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like copper(I) cyanide.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromobenzo[d]thiazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) cyanide in DMF for cyanation.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of appropriate ligands and bases.
Major Products Formed:
Nucleophilic Substitution: Cyano derivatives.
Electrophilic Substitution: Nitro or sulfonyl derivatives.
Cross-Coupling Reactions: Various biaryl or styryl derivatives.
Aplicaciones Científicas De Investigación
5-Bromobenzo[d]thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of anticancer or antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 5-Bromobenzo[d]thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups can enhance its binding affinity and selectivity. In materials science, its electron-accepting properties can facilitate charge transfer processes, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
5-Chlorobenzo[d]thiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
5-Fluorobenzo[d]thiazole-4-carbonitrile: Contains a fluorine atom instead of bromine.
Benzo[d]thiazole-4-carbonitrile: Lacks the halogen substituent.
Uniqueness: 5-Bromobenzo[d]thiazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as cross-coupling, that are not as readily accessible with other halogen substituents. The combination of bromine and cyano groups also enhances its electron-withdrawing properties, making it a valuable building block for the synthesis of electron-deficient heterocycles .
Propiedades
Fórmula molecular |
C8H3BrN2S |
|---|---|
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
5-bromo-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-6-1-2-7-8(5(6)3-10)11-4-12-7/h1-2,4H |
Clave InChI |
FAUKSJVQXUSQOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1SC=N2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
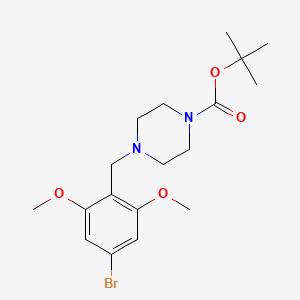
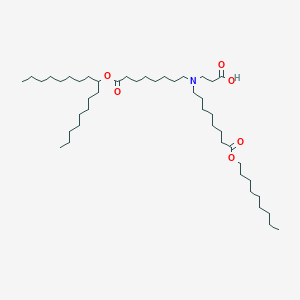
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
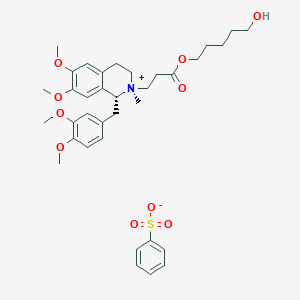
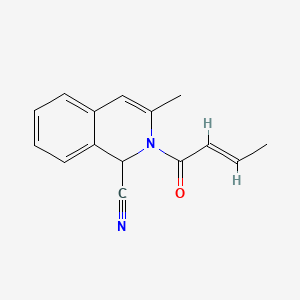
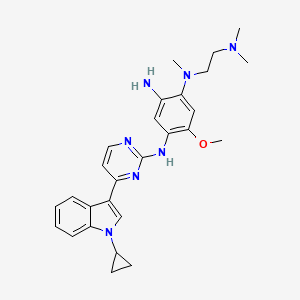
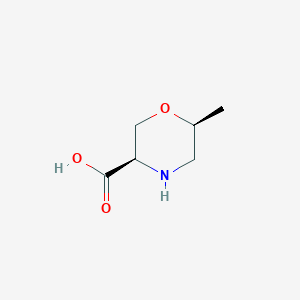

![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
